molecular formula C18H19NO4 B12460821 3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid

3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid

Cat. No.: B12460821
M. Wt: 313.3 g/mol
InChI Key: WSAZUSZQDDRFPN-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . This compound is characterized by the presence of a phenoxyphenyl group attached to a pentanoic acid backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-methyl-5-oxo-5-(4-phenoxyanilino)pentanoic acid

InChI

InChI=1S/C18H19NO4/c1-13(12-18(21)22)11-17(20)19-14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,20)(H,21,22)

InChI Key

WSAZUSZQDDRFPN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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